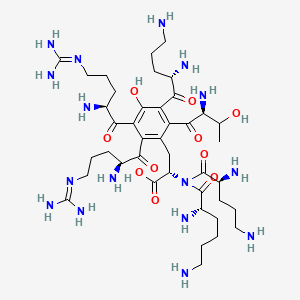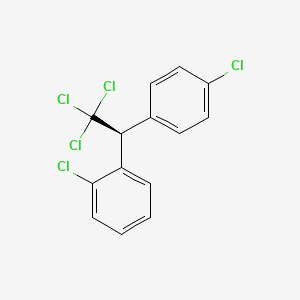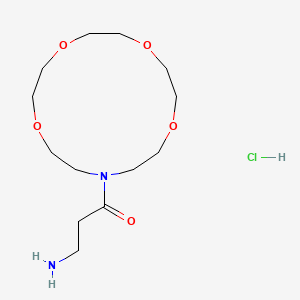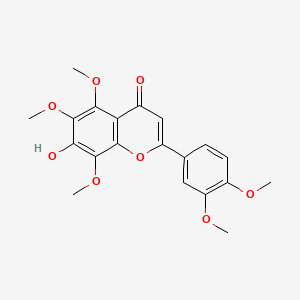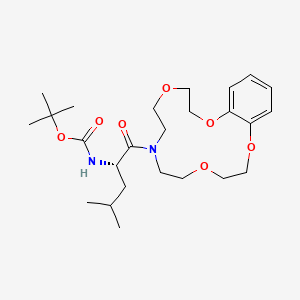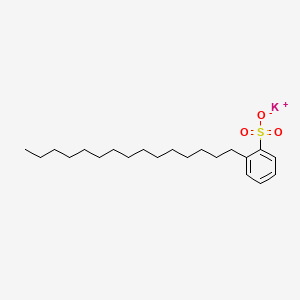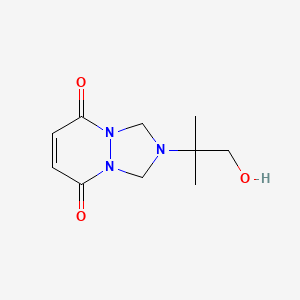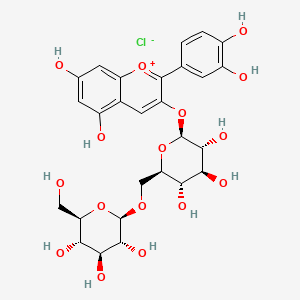
Mecocyanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecocyanin is a naturally occurring anthocyanin compound, known for its vibrant color and potential health benefits. It is a type of flavonoid, specifically a glycoside, which is responsible for the red, purple, and blue colors in many fruits and vegetables. The chemical structure of this compound includes a chromenium ion core with multiple hydroxyl groups and glycosidic linkages, contributing to its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mecocyanin can be synthesized through the glycosylation of cyanidin, a common anthocyanidin. The process involves the reaction of cyanidin with glucose in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction typically proceeds at temperatures between 60-80°C, ensuring the formation of the glycosidic bond without degrading the anthocyanin structure.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and other pigmented fruits. The extraction process includes maceration of the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques like column chromatography to isolate this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. These reactions are typically facilitated by oxidizing agents like hydrogen peroxide or atmospheric oxygen.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of leucoanthocyanins.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions at the hydroxyl groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, atmospheric oxygen; mild acidic or neutral pH.
Reduction: Sodium borohydride; neutral or slightly basic pH.
Substitution: Alkyl halides, acyl chlorides; presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones, oxidized anthocyanins.
Reduction: Leucoanthocyanins.
Substitution: Alkylated or acylated anthocyanins.
Aplicaciones Científicas De Investigación
Mecocyanin has a wide range of applications in scientific research due to its antioxidant properties and vibrant color.
Chemistry:
- Used as a pH indicator due to its color change in different pH environments.
- Studied for its ability to form complexes with metal ions, useful in analytical chemistry.
Biology:
- Investigated for its role in plant physiology, particularly in stress responses and pigmentation.
- Used as a natural dye in histological staining.
Medicine:
- Explored for its potential health benefits, including anti-inflammatory and anti-cancer properties.
- Studied for its role in protecting against oxidative stress-related diseases.
Industry:
- Utilized as a natural food colorant in the food and beverage industry.
- Employed in the cosmetic industry for its coloring properties and potential skin benefits.
Mecanismo De Acción
Mecocyanin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. This compound’s ability to chelate metal ions also contributes to its antioxidant properties by preventing metal-catalyzed oxidative reactions.
Comparación Con Compuestos Similares
Cyanidin: Similar in structure but lacks the glycosidic linkages present in Mecocyanin.
Delphinidin: Contains additional hydroxyl groups, leading to different color properties and reactivity.
Pelargonidin: Has fewer hydroxyl groups, resulting in a different hue and stability profile.
Uniqueness: this compound’s unique glycosidic structure enhances its solubility and stability compared to other anthocyanins. This structural feature also influences its bioavailability and interaction with biological molecules, making it a distinct and valuable compound in various applications.
Propiedades
Número CAS |
4453-78-5 |
|---|---|
Fórmula molecular |
C27H31ClO16 |
Peso molecular |
647.0 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9;/h1-6,17-24,26-28,33-38H,7-8H2,(H3-,29,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 |
Clave InChI |
JTBKLSOMWLPIPN-DHJOXOLYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O)O.[Cl-] |
SMILES canónico |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


